molecular formula C14H21BN2O4 B13124983 Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Cat. No.: B13124983
M. Wt: 292.14 g/mol
InChI Key: WNVKGBNFLKOMLM-UHFFFAOYSA-N
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Description

Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is an organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the reaction of 2-amino-5-bromonicotinate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its ability to form stable complexes with diols and other nucleophiles. The boronate ester group can undergo reversible reactions with diols, making it useful in sensing and drug delivery applications. The compound’s reactivity is influenced by the electronic properties of the nicotinate moiety, which can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is unique due to its combination of a boronate ester group with a nicotinate moiety. This structural feature imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions and form stable complexes with diols sets it apart from other boronate esters .

Properties

Molecular Formula

C14H21BN2O4

Molecular Weight

292.14 g/mol

IUPAC Name

ethyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C14H21BN2O4/c1-6-19-12(18)10-7-9(8-17-11(10)16)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3,(H2,16,17)

InChI Key

WNVKGBNFLKOMLM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)OCC

Origin of Product

United States

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